molecular formula C15H22N2O2 B5005762 N-(1-ethylpiperidin-4-yl)-2-phenoxyacetamide

N-(1-ethylpiperidin-4-yl)-2-phenoxyacetamide

Cat. No.: B5005762
M. Wt: 262.35 g/mol
InChI Key: WDJWOXNTGUSQMY-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-4-yl)-2-phenoxyacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)-2-phenoxyacetamide typically involves the reaction of 1-ethylpiperidine with phenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)-2-phenoxyacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-2-phenoxyacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylpiperidin-4-yl)-2-(4-methylphenoxy)acetamide
  • N-(1-ethylpiperidin-4-yl)-2-(4-chlorophenoxy)acetamide
  • N-(1-ethylpiperidin-4-yl)-2-(4-nitrophenoxy)acetamide

Uniqueness

N-(1-ethylpiperidin-4-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17-10-8-13(9-11-17)16-15(18)12-19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJWOXNTGUSQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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